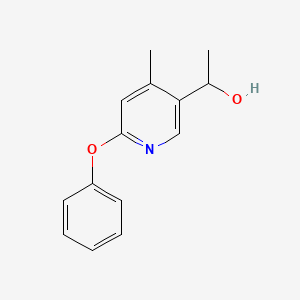

1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol

Description

Contextualization of Substituted Pyridines in Contemporary Medicinal Chemistry

Substituted pyridines represent a class of heterocyclic compounds that are of paramount importance in the realm of medicinal chemistry. rsc.org The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a structural motif present in a vast number of biologically active compounds and FDA-approved drugs. rsc.orgnih.gov Its prevalence stems from a combination of favorable physicochemical properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the ring itself is capable of engaging in π-π stacking interactions with biological targets, such as enzymes and receptors. nih.gov

The versatility of the pyridine scaffold lies in the fact that it can be readily functionalized at various positions, allowing for the fine-tuning of a molecule's steric and electronic properties. nih.gov This adaptability enables medicinal chemists to optimize pharmacological parameters, including potency, selectivity, and pharmacokinetic profiles. nih.gov The basicity, water solubility, and stability of the pyridine moiety further contribute to its utility in drug design. nih.gov Numerous synthetic methodologies have been developed to access a diverse range of substituted pyridines, underscoring their significance in the development of new therapeutic agents. rsc.orgacs.org The pyridine nucleus is a key component in over 7,000 existing drug molecules and is found in natural products like certain vitamins and alkaloids. rsc.org

Overview of the 4-Methyl-6-phenoxypyridin-3-yl Scaffold in Chemical Biology

While research on the specific 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol molecule is not extensively documented in publicly available literature, the core scaffold, particularly the related 4-phenoxypyridin-3-yl structure, has garnered attention in the context of neuroimaging. This scaffold is a key component of the radioligand [¹⁸F]FEPPA, which is utilized in Positron Emission Tomography (PET) to study the translocator protein (TSPO). nih.govresearchgate.net TSPO is a biomarker associated with neuroinflammation, and its expression is upregulated in response to brain injury and certain neurological disorders. nih.govresearchgate.net

Rationale for Investigating 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol as a Research Target

The rationale for investigating 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol stems from the established importance of substituted pyridines in medicinal chemistry and the documented biological relevance of the related 4-phenoxypyridin-3-yl scaffold. The introduction of an ethanol (B145695) group at the 3-position of the 4-methyl-6-phenoxypyridine core introduces a chiral center and a hydroxyl group, which can potentially engage in hydrogen bonding interactions with biological targets.

The exploration of molecules like 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol is a logical step in the broader effort to expand the chemical space around privileged scaffolds. By systematically modifying the substituents on the pyridine ring, researchers can explore new structure-activity relationships (SAR). The synthesis and biological evaluation of such analogs could lead to the discovery of novel compounds with a range of potential applications, from new therapeutic agents to molecular probes for studying biological systems. The investigation of this specific compound would contribute to a deeper understanding of how modifications to the 4-methyl-6-phenoxypyridine scaffold influence its biological activity.

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

1-(4-methyl-6-phenoxypyridin-3-yl)ethanol |

InChI |

InChI=1S/C14H15NO2/c1-10-8-14(15-9-13(10)11(2)16)17-12-6-4-3-5-7-12/h3-9,11,16H,1-2H3 |

InChI Key |

KYMMGNWWIAYKCK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(C)O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 1 4 Methyl 6 Phenoxypyridin 3 Yl Ethanol

Retrosynthetic Analysis of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol

A retrosynthetic analysis of the target molecule, 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol, reveals several potential disconnection points. The most logical approach involves disconnecting the 1-ethanol side chain and the phenoxy group from the central pyridine (B92270) core.

The primary disconnection is at the C-C bond of the ethanol (B145695) moiety. This leads to two possible precursors: 4-methyl-6-phenoxypyridine-3-carbaldehyde or 1-(4-methyl-6-phenoxypyridin-3-yl)ethanone. The former can be converted to the target molecule via a Grignard reaction with methylmagnesium bromide or a similar organometallic reagent. The latter can be reduced to the desired secondary alcohol.

Further disconnection of the phenoxy group from the pyridine ring suggests a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction. This leads to a key intermediate, a dihalopyridine derivative, such as 3-bromo-6-chloro-4-methylpyridine, and phenol (B47542).

This analysis provides a strategic roadmap for the synthesis, starting from simpler, commercially available precursors.

Precursor Synthesis and Key Intermediate Derivations

The successful synthesis of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol hinges on the efficient preparation of key precursors and intermediates.

Synthesis of 4-Methyl-6-phenoxypyridin-3-yl Building Blocks

The synthesis of the core 4-methyl-6-phenoxypyridine structure can be approached through several routes. One common method involves the construction of a substituted pyridine ring followed by the introduction of the phenoxy group.

A plausible route begins with the synthesis of a dihalogenated picoline derivative. For instance, 3,6-dichloro-4-methylpyridine can serve as a versatile intermediate. The differential reactivity of the halogen atoms at the 2- (or 6-) and 4-positions of the pyridine ring allows for selective functionalization. The halogen at the 6-position is generally more susceptible to nucleophilic attack than the one at the 3-position.

The phenoxy group can then be introduced via a nucleophilic aromatic substitution reaction, where phenol, in the presence of a suitable base such as potassium carbonate or sodium hydride, displaces the halogen at the 6-position.

| Reactants | Reagents and Conditions | Product |

| 3,6-Dichloro-4-methylpyridine, Phenol | K₂CO₃, DMF, Heat | 6-Phenoxy-3-chloro-4-methylpyridine |

This intermediate, 6-phenoxy-3-chloro-4-methylpyridine, is a key building block for the subsequent introduction of the 1-ethanol moiety.

Introduction of the 1-Ethanol Moiety

With the 4-methyl-6-phenoxypyridin-3-yl core established, the next critical step is the introduction of the 1-ethanol group at the 3-position. This can be achieved through a two-step sequence involving the formation of a carbonyl group followed by its conversion to the secondary alcohol.

One strategy is to first convert the remaining chloro group at the 3-position into a formyl group (an aldehyde). This can be accomplished through a variety of methods, such as a metal-halogen exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).

Alternatively, a methyl ketone can be introduced at the 3-position. This can be achieved via a palladium-catalyzed cross-coupling reaction of the 3-chloro intermediate with a suitable acetylating reagent.

Once the aldehyde (4-methyl-6-phenoxypyridine-3-carbaldehyde) or the ketone (1-(4-methyl-6-phenoxypyridin-3-yl)ethanone) is in hand, the final transformation to the target alcohol is straightforward.

From the aldehyde: A Grignard reaction with methylmagnesium bromide (CH₃MgBr) followed by an acidic workup will yield 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol. masterorganicchemistry.commasterorganicchemistry.com Organolithium reagents can also be employed for this transformation. masterorganicchemistry.com

From the ketone: Reduction of the ketone using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) or ethanol will afford the desired secondary alcohol.

| Precursor | Reagents and Conditions | Product |

| 4-Methyl-6-phenoxypyridine-3-carbaldehyde | 1. CH₃MgBr, THF2. H₃O⁺ | 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol |

| 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanone | NaBH₄, CH₃OH | 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol |

Advanced Synthetic Methodologies for 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol and Related Derivatives

Modern organic synthesis offers a range of powerful tools for the construction of complex molecules like 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol.

Nucleophilic Substitution Reactions in Pyridine Functionalization

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of pyridine rings, particularly those bearing leaving groups such as halogens. The electron-deficient nature of the pyridine ring, due to the electronegative nitrogen atom, facilitates attack by nucleophiles. The reactivity of halopyridines in SNAr reactions is dependent on the position of the halogen, with the order of reactivity generally being 4- > 2- > 3-halopyridine.

In the context of synthesizing our target molecule, the introduction of the phenoxy group at the 6-position of a 3,6-dihalo-4-methylpyridine intermediate is a classic example of an SNAr reaction. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent.

Coupling Reactions for Phenoxy Linkage Formation

In addition to classical SNAr reactions, modern cross-coupling methodologies provide powerful alternatives for the formation of the C-O bond in the phenoxy linkage.

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. nih.govresearchgate.netnih.gov While traditional Ullmann conditions often require harsh reaction conditions, modern modifications with ligands and soluble copper sources have made this a more versatile method. bldpharm.com For the synthesis of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol, a copper-catalyzed coupling of a 6-halopyridine intermediate with phenol could be employed. researchgate.net

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is renowned for its ability to form C-N bonds. mdpi.comnih.govresearchgate.net Importantly, variations of this reaction have been developed for the formation of C-O bonds, providing a valuable tool for the synthesis of aryl ethers under milder conditions than the classical Ullmann reaction. This methodology could be applied to couple a 6-halopyridine intermediate with phenol using a palladium catalyst and a suitable phosphine (B1218219) ligand.

These advanced coupling reactions offer advantages in terms of substrate scope, functional group tolerance, and reaction conditions compared to traditional methods.

| Reaction Name | Catalyst | Typical Reactants | Key Features |

| Ullmann Condensation | Copper (Cu) | Aryl halide, Phenol | Often requires high temperatures; modern methods have improved conditions. nih.govresearchgate.netbldpharm.com |

| Buchwald-Hartwig C-O Coupling | Palladium (Pd) | Aryl halide, Phenol | Milder reaction conditions; broad substrate scope and functional group tolerance. |

Stereoselective Synthesis Approaches for Chiral Centers in 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol Analogues

The introduction of a chiral center at the ethanol moiety of 1-(4-methyl-6-phenoxypyridin-3-yl)ethanol analogues is a critical aspect of their synthesis, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles. The primary precursor for generating this chiral alcohol is the corresponding prochiral ketone, 1-(4-methyl-6-phenoxypyridin-3-yl)ethanone. The stereoselective reduction of this ketone to the desired enantiomer of the alcohol can be achieved through several established methodologies, including biocatalytic reductions and asymmetric catalytic hydrogenation.

A prominent and highly effective method for the enantioselective synthesis of chiral 1-(pyridyl)ethanol derivatives is through microbial or enzymatic reduction of the corresponding acetylpyridine precursors. nih.govnih.gov Various microorganisms and isolated enzymes have demonstrated the ability to reduce acetylpyridines to optically active alcohols with high yields and excellent enantiomeric excess. For instance, the microbial reduction of 5-acetylfuro[2,3-c]pyridine using Candida maris IFO10003 has been shown to produce the corresponding (R)-alcohol with 97% enantiomeric excess (e.e.) and a 99% yield. nih.gov A cell-free extract of the same microorganism further improved the enantioselectivity to over 99% e.e. nih.gov This approach is attractive due to its mild reaction conditions, high stereoselectivity, and environmentally friendly nature. nih.gov The substrate scope of these biocatalysts often extends to various substituted acetylpyridines, suggesting their potential applicability for the synthesis of chiral analogues of 1-(4-methyl-6-phenoxypyridin-3-yl)ethanol.

Another powerful biocatalytic method involves the kinetic resolution of racemic pyridylethanols. acs.org Lipase-catalyzed enantioselective acetylation has been successfully employed for the resolution of racemic 1-(2-pyridyl)ethanols. acs.org Using Candida antarctica lipase (CAL) and vinyl acetate as the acetylating agent, the (R)-acetate is formed, leaving the unreacted (S)-alcohol with excellent enantiomeric purity. acs.org This method has been shown to be scalable and the catalyst can be reused, making it a practical approach for obtaining both enantiomers of a chiral alcohol. acs.org

Asymmetric catalytic hydrogenation represents another key strategy for establishing the chiral center. researchgate.netucsb.edu This method typically involves the use of a transition metal catalyst, such as ruthenium, complexed with a chiral ligand. The catalytic asymmetric hydrogenation of a β-ketopyrrolidinone derivative using a chiral DM-SEGPHOS-Ru(II) complex, for instance, afforded the corresponding β-hydroxy amide with a diastereomeric excess of 98% and an enantiomeric excess of over 99% after recrystallization. researchgate.netucsb.edu The success of this strategy relies on the selection of an appropriate chiral ligand that can effectively induce facial selectivity in the hydrogenation of the ketone. The strong coordinating ability of the pyridine nitrogen can sometimes pose a challenge by leading to catalyst deactivation, which may necessitate specific ligand design or reaction conditions to overcome. acs.org

Electrochemical methods in the presence of chiral inductors have also been explored for the asymmetric reduction of acetylpyridines. acs.orgacs.org The reduction of 2- and 4-acetylpyridine at a mercury electrode in the presence of catalytic amounts of chiral alkaloids like strychnine has been shown to produce optically active pyridylethanols. acs.org The enantiomeric yield is dependent on various factors including the specific alkaloid used, pH, and electrode potential. acs.org While this method offers a catalytic approach to chirality, the optical yields achieved are often modest compared to biocatalytic or hydrogenation methods. acs.org

The table below summarizes findings from the literature on the stereoselective synthesis of various pyridyl ethanol analogues, highlighting the different methodologies, substrates, and the stereochemical outcomes.

| Precursor/Substrate | Method | Catalyst/Reagent | Product | Enantiomeric/Diastereomeric Excess | Yield | Reference |

| 5-Acetylfuro[2,3-c]pyridine | Microbial Reduction | Candida maris IFO10003 | (R)-5-(1-Hydroxyethyl)furo[2,3-c]pyridine | 97% e.e. | 99% | nih.gov |

| 5-Acetylfuro[2,3-c]pyridine | Enzymatic Reduction | Cell-free extract of C. maris | (R)-5-(1-Hydroxyethyl)furo[2,3-c]pyridine | >99% e.e. | 91.5 g/L | nih.gov |

| Racemic 1-(2-pyridyl)ethanols | Lipase-Catalyzed Acetylation | Candida antarctica lipase (CAL) | (R)-Acetate and (S)-Alcohol | Excellent | Good | acs.org |

| β-Ketopyrrolidinone | Asymmetric Hydrogenation | DM-SEGPHOS-Ru(II) complex | β-Hydroxy amide | 98% d.e., >99% e.e. | 73% | researchgate.netucsb.edu |

| 2-Acetylpyridine | Electrochemical Reduction | Strychnine/Hg electrode | Optically active 1-(2-pyridyl)ethanol | Modest o.y. | - | acs.org |

| 4-Acetylpyridine | Electrochemical Reduction | Strychnine/Hg electrode | Optically active 1-(4-pyridyl)ethanol | Modest o.y. | - | acs.org |

Biological Target Identification and Pharmacological Characterization of 1 4 Methyl 6 Phenoxypyridin 3 Yl Ethanol Derivatives

Investigation of Translocator Protein (TSPO) Ligand Interactions

The translocator protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane, is a significant biomarker for neuroinflammation and is upregulated in various pathological conditions. researchgate.netnih.gov Derivatives of the phenoxypyridine class have been identified as potent ligands for TSPO.

Binding Affinity Studies with TSPO

While direct binding data for 1-(4-methyl-6-phenoxypyridin-3-yl)ethanol is not extensively available in public literature, studies on structurally related phenoxypyridine derivatives, such as FEPPA (N-(2-(2-fluoroethoxy)benzyl)-N-(4-phenoxypyridin-3-yl)acetamide), provide significant insights into the potential binding affinity of this class of compounds. FEPPA has demonstrated high affinity for TSPO. mdpi.com Competitive binding assays using [3H]PK11195, a standard TSPO radioligand, have been employed to determine the inhibition constants (Ki) of these new ligands. nih.gov For instance, FEPPA exhibits inhibition constants in the subnanomolar and nanomolar range, indicating strong binding to TSPO. nih.gov

Role of TSPO Polymorphisms in Ligand Binding

A critical factor influencing the binding of many second-generation TSPO ligands is a single nucleotide polymorphism (SNP) in the TSPO gene, specifically rs6971. This polymorphism results in an alanine (B10760859) to threonine substitution at position 147 (Ala147Thr) and leads to three distinct binding phenotypes: high-affinity binders (HABs; Ala/Ala), mixed-affinity binders (MABs; Ala/Thr), and low-affinity binders (LABs; Thr/Thr). nih.govclinpgx.org

Phenoxypyridine derivatives, including FEPPA, have shown differential binding affinities across these genotypes. nih.gov For FEPPA, the inhibition constants (Ki) vary significantly between the genotypes, with a much lower affinity observed in LABs compared to HABs. nih.gov This polymorphism is a crucial consideration in the development and clinical application of TSPO-targeting agents, as it can significantly impact their efficacy and imaging signal. nih.govnih.gov

Table 1: Binding Affinity of FEPPA for TSPO Genotypes

| Genotype | Binding Affinity (Ki) |

| High-Affinity Binder (HAB) | (0.5 ± 0.1) nM |

| Mixed-Affinity Binder (MAB) | (0.6 ± 0.1) nM and (37 ± 5) nM |

| Low-Affinity Binder (LAB) | (37 ± 5) nM |

Data sourced from in vitro competitive binding assays. nih.gov

Comparative Analysis with Established TSPO Radioligands (e.g., PK11195, PBR28)

The first-generation TSPO radioligand, 11C-PK11195, has been widely used but suffers from high nonspecific binding. nih.gov Second-generation ligands, such as PBR28 and FEPPA, were developed to overcome these limitations, offering improved affinity and a better signal-to-noise ratio. mdpi.comnih.gov

PBR28, which also contains a phenoxyaryl core, demonstrates significantly lower uptake in individuals classified as "non-binders" (analogous to LABs) for TSPO. nih.gov In contrast, [11C]-(R)-PK11195 shows less pronounced differences in binding between binder and non-binder populations. nih.gov Studies directly comparing the displacement of [18F]FEPPA by unlabeled FEPPA, PBR28, and PK11195 have shown that while all three can displace the radioligand, FEPPA and PBR28 do so more effectively than PK11195, highlighting the specific and high-affinity nature of the binding of these second-generation ligands. nih.gov Specifically, unlabeled FEPPA achieved a displacement of (50.2 ± 11.2)%, while PBR28 and PK11195 reached (48.2 ± 6.7)% and (32.2 ± 10.6)% displacement, respectively. nih.gov

Table 2: Comparative Displacement of [18F]FEPPA

| Displacing Ligand | Percentage Displacement |

| Unlabeled FEPPA | 50.2 ± 11.2% |

| PBR28 | 48.2 ± 6.7% |

| PK11195 | 32.2 ± 10.6% |

Data from in vitro displacement studies. nih.gov

Bruton's Tyrosine Kinase (BTK) Inhibition Potential by Related Analogues

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway, making it a prime therapeutic target for various B-cell malignancies and autoimmune disorders. nih.govnih.gov The development of BTK inhibitors has been a significant area of research. nih.govmdpi.comnih.gov

While there is no direct evidence of BTK inhibition by 1-(4-methyl-6-phenoxypyridin-3-yl)ethanol, research into related structures is illuminating. A novel series of 5-phenoxy-2-aminopyridine derivatives has been designed as potent and selective irreversible inhibitors of BTK. nih.gov These compounds target the Cys481 residue in the BTK active site, a common mechanism for irreversible BTK inhibitors like ibrutinib. nih.gov The structure-activity relationship (SAR) studies of these phenoxy-aminopyridine derivatives indicate that the phenoxypyridine scaffold is a viable backbone for designing effective BTK inhibitors. nih.gov For instance, compound 18g from this series demonstrated significant in vivo efficacy in a Raji xenograft mouse model, with a 46.8% reduction in tumor size. nih.gov

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Modulation

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. researchgate.net Dysregulation of the STAT3 signaling pathway is implicated in various cancers, making it an attractive target for therapeutic intervention. benthamscience.comnih.gov

Inhibition of STAT3 Activity by Related Phenoxypyridine Derivatives

Direct inhibition of STAT3 activity, particularly its phosphorylation, is a key strategy in developing STAT3-targeting drugs. benthamscience.com While direct data on 1-(4-methyl-6-phenoxypyridin-3-yl)ethanol is not available, studies on other pyridine-containing molecules suggest the potential for this chemical class to modulate the STAT3 pathway. For example, certain aminocyanopyridine derivatives have been shown to exert antitumor activity by inhibiting the STAT3 pathway. mdpi.com These compounds were found to block the constitutive phosphorylation of STAT3 in a dose- and time-dependent manner and to regulate the transcription of STAT3 target genes. mdpi.com Specifically, compound 3o from this study inhibited interleukin-6-induced STAT3 activation and nuclear localization. mdpi.com Although structurally distinct from phenoxypyridines, these findings highlight the potential of pyridine-based scaffolds to serve as a foundation for the development of STAT3 inhibitors.

Putative Binding Site Elucidation within STAT3

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a well-regarded target in drug discovery due to its role in cancer cell proliferation, metastasis, and survival. nih.gov The STAT3 protein includes an SH2 domain that is crucial for its dimerization, a necessary step for its function. mdpi.comfrontiersin.org This domain contains distinct sub-pockets that inhibitors can target to disrupt STAT3 activity. mdpi.com

A review of current scientific literature reveals a lack of specific studies elucidating a putative binding site for 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol or its close derivatives within the STAT3 protein. However, research into other classes of pyridine-containing compounds has demonstrated STAT3 inhibition. For instance, certain aminocyanopyridine derivatives have been shown to possess potent antitumor activity by inhibiting the STAT3 pathway, blocking its phosphorylation and regulating the transcription of its target genes. researchgate.net Similarly, some thienopyrimidine and imidazopyridine derivatives have been identified as potent STAT3 inhibitors. nih.govresearchgate.net

While these findings indicate that the pyridine (B92270) scaffold can be a component of molecules that interact with STAT3, this has not been specifically demonstrated for the phenoxypyridine class of compounds. The ethanol (B145695) component of the subject molecule is of interest, as studies have shown that ethanol can rapidly inhibit the activation of STAT3 induced by interleukin-6 (IL-6) in hepatocytes, though this effect is not mediated by blocking upstream kinases like JAK1 or JAK2. researchgate.net

Enzyme Inhibition Studies by Related Phenoxypyridine Derivatives

The phenoxypyridine scaffold is a recurring motif in medicinal chemistry, and its derivatives have been investigated for their inhibitory effects on various enzymes.

Lipoxygenase (LOX) enzymes are involved in the biosynthesis of leukotrienes, which are mediators of inflammatory and allergic reactions. Consequently, LOX inhibitors are of therapeutic interest. nih.gov Studies on compounds structurally related to phenoxypyridines have shown potential for LOX inhibition. For example, phenylmethyl derivatives have been patented for their activity as potent lipoxygenase inhibitors.

In broader studies, lipoxygenase inhibitors like phenidone (B1221376) and its derivatives have been shown to downregulate the expression of key adhesion molecules (E-selectin, ICAM-1, and VCAM-1) on endothelial cells in a dose-dependent manner, suggesting a role in mitigating systemic inflammatory responses. nih.gov One derivative, 4-4-Dimethyl-phenidone, was identified as a particularly effective compound in these studies. nih.gov

Factor Xa (FXa) is a critical enzyme in the coagulation cascade, making it a prime target for anticoagulant drugs to prevent and treat thromboembolic disorders. mdpi.com Extensive research has led to the development of numerous small-molecule FXa inhibitors, which are classified based on their chemical scaffolds. mdpi.com

A thorough review of the scientific and patent literature did not identify specific studies focused on phenoxypyridine derivatives as Factor Xa inhibitors. The development of direct, orally available FXa inhibitors has predominantly centered on other heterocyclic scaffolds, such as rivaroxaban (B1684504) and apixaban, which contain different core structures. mdpi.com Research into the structure-activity relationships of FXa inhibitors has explored a wide range of molecular frameworks, but the phenoxypyridine scaffold does not appear to be among them. mdpi.comnih.gov Notably, research on phenoxypyridine derivatives has been directed towards other targets, such as the sodium-calcium exchanger.

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a strategy for treating neurodegenerative and depressive disorders.

Studies on compounds with structural similarities to phenoxypyridines have demonstrated MAO-modulating activity. For example, 3-hydroxypyridine (B118123) derivatives have been shown to inhibit MAO activity. One such derivative, emoxypine, was found to decrease MAO-A activity by 34–44% and MAO-B activity by 9–10% in vitro. Other pyridine-containing structures, such as pyridazinobenzylpiperidine derivatives, have been synthesized and evaluated as selective MAO-B inhibitors. In one study, the derivative designated S5 showed potent MAO-B inhibition with an IC₅₀ value of 0.203 μM and a high selectivity index over MAO-A. Furthermore, a class of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives was identified as potent inhibitors of Lysyl Oxidase-Like 2 (LOXL2), a copper-dependent amine oxidase related to MAOs.

| Compound/Derivative Class | Target Enzyme | Reported Activity (IC₅₀ or % Inhibition) | Source |

|---|---|---|---|

| Emoxypine (3-hydroxypyridine derivative) | MAO-A | 34 - 44% decrease | |

| Emoxypine (3-hydroxypyridine derivative) | MAO-B | 9 - 10% decrease | |

| Pyridazinobenzylpiperidine (S5) | MAO-B | 0.203 μM | |

| Pyridazinobenzylpiperidine (S15) | MAO-A | 3.691 μM | |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 μM | |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 μM |

Mechanistic Insights into Cellular Effects and Pharmacological Pathways

The precise cellular effects and pharmacological pathways of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol are not detailed in the available literature. However, insights can be drawn from studies of related pyridine-containing molecules, such as phenazopyridine (B135373).

Phenazopyridine is known to exert a local analgesic effect on the urinary tract mucosa. Its mechanism, while not fully elucidated, is thought to involve the inhibition of voltage-gated sodium channels and potentially group A nerve fibers. This mode of action provides symptomatic relief from pain and irritation.

At the cellular level, phenazopyridine has been investigated as a potential kinase inhibitor. Studies have shown that it can induce changes in the activities of several kinases, including those in the Mitogen-Activated Protein Kinase (MAPK), Cyclin-Dependent Kinase (CDK), and AKT pathways. Further investigation identified its ability to bind with sub-micromolar affinities to cyclin-G-associated kinase (GAK) and two phosphatidylinositol kinases, PI4KB and PIP4K2C. The inhibition of the phosphatidyl-inositol/AKT pathway by phenazopyridine has also been linked to an upregulation of autophagy.

Additionally, structure-based design efforts have used the phenazopyridine scaffold to create derivatives that inhibit protein-protein interactions. Specifically, analogues have been developed to disrupt the interaction between the Rev1 C-terminal domain (Rev1-CT) and Rev1 interacting regions (RIRs) of translesion synthesis (TLS) polymerases, a pathway that can contribute to chemoresistance in cancer.

Advanced Computational Chemistry and Molecular Modeling for 1 4 Methyl 6 Phenoxypyridin 3 Yl Ethanol Research

Molecular Docking Simulations of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol and Its Analogues

Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol and its related compounds, docking simulations have been pivotal in understanding their interaction with biological targets like VEGFR-2. nih.govresearchgate.net

Ligand-Protein Interaction Analysis with Identified Biological Targets

Research on pyridine-derived compounds has identified VEGFR-2 as a significant biological target. nih.govresearchgate.net Molecular docking studies have revealed that the 4-phenoxypyridine (B1584201) scaffold can effectively fit into the ATP-binding pocket of the VEGFR-2 kinase domain. The phenoxy group often extends into a hydrophobic region, while the pyridine (B92270) ring and its substituents form crucial hydrogen bonds and other interactions with key amino acid residues.

For instance, in silico analyses of similar pyridine-based inhibitors have shown interactions with amino acid residues in the hinge region of VEGFR-2, a common binding motif for kinase inhibitors. nih.gov The nitrogen atom of the pyridine ring frequently acts as a hydrogen bond acceptor, anchoring the ligand in the active site. The ethanol (B145695) substituent on the pyridine ring can also participate in hydrogen bonding, further stabilizing the ligand-protein complex.

| Feature | Description | Key Interacting Residues (VEGFR-2) |

| Pyridine Nitrogen | Acts as a hydrogen bond acceptor. | Cys919 (Hinge Region) |

| Phenoxy Group | Occupies a hydrophobic pocket. | Leu840, Val848, Ala866, Val916, Leu1035 |

| Ethanol Hydroxyl | Can act as a hydrogen bond donor or acceptor. | Asp1046 (DFG motif), Glu885 |

| Methyl Group | Contributes to hydrophobic interactions. | Val899, Leu889 |

Binding Mode Predictions and Docking Score Correlation

Docking studies not only predict the binding pose but also provide a scoring function to estimate the binding affinity. For analogues of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol, a strong correlation has often been observed between the calculated docking scores and the experimentally determined inhibitory activities (IC50 values). nih.gov Compounds with lower (more favorable) docking scores typically exhibit higher potency in biological assays.

The predicted binding mode for this class of compounds generally involves the pyridine ring being positioned in the adenine (B156593) pocket, with the phenoxy group oriented towards the hydrophobic back pocket of the kinase. This orientation is characteristic of Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase. However, depending on the specific substitutions, binding to the active "DFG-in" conformation (Type I inhibition) is also possible.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

2D-QSAR Analysis and Molecular Descriptors

Two-dimensional QSAR studies on kinase inhibitors with a pyridinyl-ethanol scaffold have utilized a variety of molecular descriptors to build predictive models. These descriptors quantify different aspects of the molecular structure, such as electronic properties, hydrophobicity, and topology.

Commonly Used 2D Descriptors:

Molecular Weight (MW): Relates to the size of the molecule.

LogP: A measure of hydrophobicity.

Topological Polar Surface Area (TPSA): Correlates with hydrogen bonding potential and membrane permeability.

Number of Rotatable Bonds: Relates to molecular flexibility.

Aromatic Ring Count: Important for pi-stacking interactions.

These models have been instrumental in identifying the key structural features that govern the inhibitory potency of these compounds.

3D-QSAR (CoMFA and CoMSIA) for Steric and Electrostatic Contributions

Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic requirements for optimal activity. These studies generate 3D contour maps that highlight regions where modifications to the molecule would likely enhance or diminish its biological activity.

For compounds analogous to 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol, CoMFA and CoMSIA studies have revealed:

Steric Fields: Favorable steric interactions are often indicated around the phenoxy group, suggesting that bulky substituents at specific positions on this ring could enhance activity. Conversely, sterically unfavorable regions might be identified near the pyridine core, indicating that larger groups there would be detrimental.

Electrostatic Fields: Contour maps often show that electron-withdrawing groups are favored on the phenoxy ring to enhance interactions with the protein. Electronegative potentials are typically favored near the pyridine nitrogen and the hydroxyl group of the ethanol moiety, consistent with their role as hydrogen bond acceptors.

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups (pharmacophoric features) required for biological activity. For VEGFR-2 inhibitors based on the pyridinyl-ethanol scaffold, a common pharmacophore model includes:

One hydrogen bond acceptor (the pyridine nitrogen).

One hydrogen bond donor (the hydroxyl group).

One or two aromatic/hydrophobic regions (the pyridine and phenoxy rings).

Molecular Dynamics Simulations for Ligand-Target Stability and Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. rsc.orgmdpi.com For a compound such as 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol, MD simulations provide critical insights into its dynamic behavior, both in isolation and when interacting with a biological target, such as a protein kinase. rsc.orgrsc.org These simulations can predict the stability of the ligand-target complex and analyze the compound's conformational flexibility, which are crucial factors in drug design and development. mdpi.comnih.gov

MD simulations work by solving Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the trajectory of these particles over a specific period, typically from nanoseconds to microseconds. nih.gov To assess the stability of a ligand like 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol bound to a receptor, the simulation is typically run on the entire complex, solvated in a water box that mimics physiological conditions. rsc.orgnih.gov Key metrics are then analyzed to determine the stability of the interaction.

One of the primary outputs is the Root Mean Square Deviation (RMSD). The RMSD of the ligand's atomic positions is calculated relative to a starting reference structure at each time point of the simulation. A low and stable RMSD value over time suggests that the ligand remains in a consistent binding pose within the target's active site, indicating a stable complex. Conversely, a high or fluctuating RMSD may indicate that the ligand is unstable and exploring multiple binding modes or even dissociating from the pocket.

Another important metric is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual atoms or residues around their average position. Analyzing the RMSF of the protein's active site residues can reveal which amino acids are key for the interaction and how the binding of the ligand affects the flexibility of the binding pocket. For the ligand itself, RMSF can highlight the flexibility of its different parts, such as the rotation of the phenoxy group or the ethanol side chain.

Furthermore, MD simulations allow for the detailed analysis of non-bonded interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein. nih.gov By tracking the persistence of these interactions throughout the simulation, researchers can identify the key intermolecular forces responsible for stabilizing the complex. rsc.org For 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol, this could involve hydrogen bonding from the ethanol hydroxyl group or pi-stacking interactions involving the pyridine and phenoxy rings.

Conformational analysis of the ligand is also a significant application of MD simulations. rsc.org The phenoxy-pyridine bond and the ethanol substituent in 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol allow for considerable rotational freedom. MD simulations can explore the potential energy landscape of the molecule to identify low-energy, stable conformations. acs.org Understanding the preferred conformations is vital, as only specific spatial arrangements of the molecule may be suitable for binding to the target.

Interactive Table 1: Hypothetical Molecular Dynamics Simulation Data for 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol in Complex with a Target Kinase

This table presents simulated data from a 100-nanosecond MD simulation to illustrate the analysis of ligand-target stability.

| Metric | Average Value | Interpretation |

| Ligand RMSD | 1.8 Å | The value is relatively low and stable, suggesting the ligand maintains a consistent binding pose within the active site. |

| Protein Backbone RMSD | 2.5 Å | Indicates the overall protein structure remains stable throughout the simulation, with minor fluctuations. |

| Binding Pocket RMSF | 1.2 Å | Low fluctuation of active site residues, implying the ligand binding stabilizes the local pocket conformation. |

| Ligand-Protein H-Bonds | 2.1 (average count) | A consistent number of hydrogen bonds are maintained, highlighting their importance for binding affinity. |

| Binding Free Energy (MM/PBSA) | -45.5 kcal/mol | A favorable binding free energy, predicting a strong and stable interaction between the ligand and the protein. |

De Novo Design Approaches for Novel 4-Methyl-6-phenoxypyridin-3-yl Scaffolds

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, starting from a basic scaffold or even from scratch. mdpi.com The 4-Methyl-6-phenoxypyridin-3-yl moiety from 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol serves as an excellent starting scaffold for such design approaches, aiming to generate new chemical entities with potentially improved potency, selectivity, or pharmacokinetic profiles. researchgate.netnih.gov These methods are integral to modern computer-aided drug design (CADD) for accelerating the discovery of lead compounds. mdpi.com

There are two primary strategies in de novo design that can be applied to the 4-Methyl-6-phenoxypyridin-3-yl scaffold: fragment-based and atom-based (or growing) methods.

Fragment-Based Design: This approach involves assembling novel molecules by combining small chemical fragments from a pre-existing library. The process can be initiated by placing the core 4-Methyl-6-phenoxypyridin-3-yl scaffold into the known binding site of a biological target. The algorithm then searches for complementary fragments that can be linked to the scaffold to form favorable interactions with unoccupied regions of the binding pocket. For instance, the ethanol group could be replaced by various other fragments from a chemical library to explore alternative hydrogen bond donors/acceptors or hydrophobic interactions. Similarly, the phenoxy group could be substituted with other aromatic or heterocyclic rings to optimize pi-stacking or other interactions. nih.gov

Atom-Based (Growing) Algorithms: This method builds a new molecule atom-by-atom or by adding small functional groups. Starting with the 4-Methyl-6-phenoxypyridin-3-yl scaffold placed in the target's active site, the algorithm sequentially adds atoms in chemically sensible locations, optimizing the geometry at each step to maximize the predicted binding affinity. The growth process is guided by a scoring function that evaluates the fit and interaction energy within the binding site. This allows for a more fine-grained exploration of the chemical space around the core scaffold, potentially leading to highly novel structures that might not be accessible through simple fragment combination.

In both approaches, the generated molecules are scored and ranked based on various criteria, such as predicted binding affinity (e.g., using docking scores or free energy calculations), drug-likeness (e.g., Lipinski's Rule of Five), and synthetic accessibility. rsc.org Quantitative Structure-Activity Relationship (QSAR) models can also be developed for a series of analogs to guide the design process, establishing a correlation between molecular structure and biological activity. nih.gov By identifying the key structural features that contribute to activity, these models can direct the de novo design algorithms to generate compounds with a higher probability of success.

The ultimate goal of de novo design using the 4-Methyl-6-phenoxypyridin-3-yl scaffold is to produce a diverse set of synthetically feasible candidate molecules. These candidates can then be prioritized for chemical synthesis and subsequent biological evaluation, significantly streamlining the early stages of the drug discovery pipeline. mdpi.comnih.gov

Interactive Table 2: Hypothetical Output from a De Novo Design Algorithm Using the 4-Methyl-6-phenoxypyridin-3-yl Scaffold

This table shows a ranked list of hypothetical novel compounds generated by a de novo design program, along with their predicted properties.

| Rank | Generated Structure Modification | Predicted Binding Affinity (kcal/mol) | Lipinski's Rule of Five Violations | Synthetic Accessibility Score (1-10) |

| 1 | Ethanol replaced with -CH₂-cyclopropylamine | -11.2 | 0 | 7.8 |

| 2 | Phenoxy replaced with 4-fluorophenoxy | -10.8 | 0 | 8.5 |

| 3 | Ethanol replaced with -(CH₂)₂-morpholine | -10.5 | 0 | 7.2 |

| 4 | Methyl group replaced with -CF₃ | -9.9 | 0 | 6.9 |

| 5 | Phenoxy replaced with thiophen-2-yl | -9.7 | 0 | 8.1 |

In Vitro Biological Evaluation Methodologies for 1 4 Methyl 6 Phenoxypyridin 3 Yl Ethanol and Analogues

Radioligand Binding Assays for Receptor/Enzyme Affinity

Radioligand binding assays are a fundamental tool for quantifying the affinity of a test compound for a specific receptor or enzyme. This technique involves the use of a radioactively labeled ligand (a molecule that binds to the target) to compete with the unlabeled test compound for binding sites. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value, which can be used to calculate the binding affinity (Ki).

While specific radioligand binding data for 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol is not prominently available in public literature, the methodology is well-established for analogous heterocyclic structures. For instance, the development of radiolabeled probes for enzymes like Cyclooxygenase-2 (COX-2) showcases this approach. In such studies, a precursor molecule is synthesized and then radiolabeled, for example, with Fluorine-18. nih.gov The resulting radioligand, such as [¹⁸F]celecoxib, is then used in competitive binding assays to determine the affinity of new inhibitor candidates. nih.gov This same principle would be applicable to assess the binding of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol to its putative biological targets.

Cell-Based Functional Assays for Target Engagement and Pathway Modulation

Following the determination of binding affinity, cell-based functional assays are employed to understand how a compound affects cellular processes. These assays are critical for confirming that binding to a target translates into a measurable biological response.

A primary area of investigation for novel pyridine (B92270) derivatives is their potential as anticancer agents. nih.gov Cellular proliferation and viability assays are therefore essential to determine a compound's cytotoxic or cytostatic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. nih.govmdpi.com In this assay, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, the amount of which is proportional to the number of viable cells.

Various novel pyridine derivatives have been evaluated using this method against a panel of human cancer cell lines, such as Huh-7 (liver), A549 (lung), and MCF-7 (breast). nih.gov The results are typically expressed as IC₅₀ values, representing the concentration of the compound that inhibits cell growth by 50%. For example, certain pyridine hybrids have demonstrated significant antiproliferative activities, with some compounds showing greater potency than the standard chemotherapeutic drug, Taxol. nih.gov

Table 1: Antiproliferative Activity of Analogue Pyridine Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference Drug (Taxol) IC₅₀ (µM) |

|---|---|---|---|

| 3b | Huh-7 | 6.54 | 6.68 |

| A549 | 15.54 | 38.05 | |

| MCF-7 | 6.13 | 12.32 |

Data sourced from a study on pyridine heterocyclic hybrids. nih.gov

To understand the mechanism behind a compound's antiproliferative effects, researchers often investigate its impact on apoptosis (programmed cell death) and the cell cycle. Flow cytometry is a powerful technique used for this purpose. Cells are treated with the test compound, stained with fluorescent dyes that bind to DNA (like propidium (B1200493) iodide), and then analyzed to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). An accumulation of cells in a particular phase suggests that the compound may be interfering with cell cycle progression at that checkpoint. semanticscholar.org

Apoptosis can be detected by measuring the expression of key proteins involved in this process. For instance, an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 are hallmarks of induced apoptosis. semanticscholar.org Some pyridine derivatives have been shown to cause cell cycle arrest, often in the G1 phase, and to induce apoptosis in cancer cells. semanticscholar.org

To further dissect the molecular pathways affected by a compound, techniques that measure changes in gene and protein expression are utilized. Western blotting is a widely used method to detect and quantify specific proteins in a cell lysate. This technique can confirm the modulation of proteins identified in broader screens or hypothesized to be part of the compound's mechanism of action. For example, in studies of pyridine-ureas as potential anticancer agents, the effect of lead compounds on the expression levels of key signaling proteins could be assessed. nih.gov Similarly, this technique is used to confirm the upregulation of proteins like the translocator protein (TSPO) in response to inflammatory stimuli in preclinical models. semanticscholar.org

Enzyme Activity Inhibition Assays

Many drugs exert their effects by inhibiting the activity of specific enzymes. For pyridine derivatives being investigated as enzyme inhibitors, direct in vitro enzyme activity assays are crucial. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. For example, certain pyridine-based compounds have been evaluated for their ability to inhibit enzymes like tubulin polymerization and various kinases. nih.govsemanticscholar.org The potency of inhibition is quantified by an IC₅₀ value. In a study of pyridine heterocyclic hybrids, the most potent compounds were found to significantly inhibit tubulin polymerization, a key target in cancer therapy. nih.gov

Table 2: Tubulin Polymerization Inhibitory Activity of Analogue Pyridine Derivatives

| Compound | IC₅₀ (µM) | Reference Drug (Combretastatin A-4) IC₅₀ (µM) |

|---|---|---|

| 3a | 15.6 | 1.64 |

| 3b | 4.03 | 1.64 |

| 5a | 6.06 | 1.64 |

| 5b | 12.61 | 1.64 |

Data sourced from a study on pyridine heterocyclic hybrids. nih.gov

Autoradiography and Imaging Techniques for Cellular Distribution

Autoradiography is a technique that uses a radiolabeled compound to visualize its distribution within tissues or even whole-body sections. This method provides a spatial map of where the compound accumulates, which can help to identify target organs and tissues. In preclinical studies, animals are administered the radiolabeled compound, and after a specific time, tissues are sectioned and exposed to a film or a phosphor screen that is sensitive to the radiation emitted.

This technique is extensively used in the development of probes for Positron Emission Tomography (PET) imaging. For example, the in vivo evaluation of [¹⁸F]celecoxib, a radiolabeled COX-2 inhibitor, involved PET studies in animal models to observe its distribution and retention in brain regions known to express COX-2. nih.gov Such imaging studies are invaluable for confirming that a compound reaches its intended target in a living organism and can help to bridge the gap between in vitro findings and in vivo efficacy. nih.gov

Real-time Kinetic Binding Studies

Real-time kinetic binding studies are a cornerstone in the in vitro evaluation of drug candidates, offering a dynamic view of the interaction between a compound and its biological target. For novel compounds such as 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol and its analogues, these studies are instrumental in elucidating the precise mechanism of binding and in quantifying the affinity and kinetics of the interaction. Methodologies like Surface Plasmon Resonance (SPR) are frequently employed to obtain high-quality kinetic data in a label-free manner. nih.govcytivalifesciences.comnih.gov

The core principle of SPR is the monitoring of changes in the refractive index at the surface of a sensor chip where a target protein is immobilized. nih.govresearchgate.net When an analyte, in this case, a small molecule inhibitor like 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol, flows over the sensor surface and binds to the immobilized target, the local refractive index changes. This change is detected in real-time as a response, measured in resonance units (RU). The resulting sensorgram provides a continuous record of the binding event over time. nih.govresearchgate.net

A typical real-time kinetic binding experiment involves several phases:

Association Phase: The analyte is injected at a specific concentration and flows over the sensor surface. The binding to the immobilized target is observed as an increase in the SPR signal. The rate of this increase is dependent on the analyte concentration and the association rate constant (ka). nih.gov

Equilibrium Phase: After a certain period, the rate of association and dissociation may become equal, leading to a plateau in the sensorgram, which can be used to determine the equilibrium dissociation constant (KD).

Dissociation Phase: A buffer solution without the analyte is flowed over the sensor surface, causing the bound analyte to dissociate from the target. This is observed as a decrease in the SPR signal, and the rate of this decrease is defined by the dissociation rate constant (kd). nih.gov

By fitting the association and dissociation curves from a series of analyte concentrations to kinetic models, the association rate constant (ka, in M-1s-1), the dissociation rate constant (kd, in s-1), and the equilibrium dissociation constant (KD, in M) can be accurately determined. The equilibrium dissociation constant, which is a measure of the affinity of the compound for its target, is calculated as the ratio of the dissociation and association rate constants (kd/ka). researchgate.net

For small molecule kinase inhibitors, which may include compounds with a phenoxypyridine scaffold, SPR-based biosensors like Biacore™ systems are widely used to characterize their binding kinetics to target kinases. nih.govcytivalifesciences.com The data obtained from these studies are crucial for structure-activity relationship (SAR) analysis and for the optimization of lead compounds.

While specific real-time kinetic binding data for 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol is not publicly available, the table below illustrates the type of data that would be generated from such an analysis for a series of hypothetical analogues. This data is essential for comparing the binding properties of different compounds and for selecting candidates with desirable kinetic profiles for further development.

| Compound | Target | ka (M-1s-1) | kd (s-1) | KD (nM) |

|---|---|---|---|---|

| 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol | Kinase A | 1.2 x 105 | 2.5 x 10-4 | 2.1 |

| Analogue 1 | Kinase A | 3.5 x 105 | 1.8 x 10-4 | 0.51 |

| Analogue 2 | Kinase A | 8.9 x 104 | 5.2 x 10-4 | 5.8 |

| Analogue 3 | Kinase B | 5.6 x 104 | 9.1 x 10-5 | 1.6 |

Future Directions and Research Perspectives for 1 4 Methyl 6 Phenoxypyridin 3 Yl Ethanol

Exploration of Novel Therapeutic Applications Beyond Current Indications

The core structure of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol, featuring a substituted phenoxypyridine moiety, is present in compounds investigated for a range of biological activities. Future research should systematically screen this compound for novel therapeutic uses. A key area of interest would be its potential as a modulator of central nervous system (CNS) targets, given that related structures have shown activity as receptor antagonists or enzyme inhibitors. For instance, analogues of JDTic, which are potent and selective kappa opioid receptor antagonists, share a substituted pyridine (B92270) core and have been studied for their potential in treating CNS disorders. nih.gov

Another promising area for exploration is in the field of neuroinflammation imaging. The precursor for the PET imaging agent [18F]FEPPA, which targets the translocator protein (TSPO) expressed in activated microglia, contains a 4-phenoxypyridin-3-yl group. nih.govnih.gov This suggests that 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol could be investigated as a potential ligand for TSPO or other markers of neuroinflammation, which are implicated in various neurodegenerative diseases. nih.gov

Development of Advanced Analogues with Improved Potency and Selectivity

Structure-activity relationship (SAR) studies are a cornerstone of drug discovery. For 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol, a systematic analogue development program could lead to compounds with enhanced potency and selectivity for a specific biological target. Research has shown that modifications to the methyl and phenyl groups on similar pyridine-containing scaffolds can significantly impact receptor binding affinity and selectivity. For example, studies on JDTic analogues demonstrated that the removal of methyl groups can still yield potent and selective kappa opioid receptor antagonists. nih.gov

The development of advanced analogues would involve synthesizing a library of related compounds with variations at key positions of the 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol scaffold. These modifications could include altering the substitution pattern on the phenyl ring, replacing the phenoxy group with other linkers, and modifying the ethanol (B145695) side chain. The resulting analogues would then be subjected to in vitro screening assays to determine their potency and selectivity against a panel of relevant biological targets.

| Analogue Design Strategy | Rationale | Potential Impact |

| Modification of Phenyl Ring Substituents | To explore the impact of electronic and steric effects on target binding. | Improved potency and selectivity. |

| Replacement of Phenoxy Linker | To alter the conformational flexibility and orientation of the phenyl ring. | Enhanced binding affinity and modified pharmacokinetic properties. |

| Alteration of the Ethanol Side Chain | To investigate the role of the hydroxyl group and the ethyl linker in target interaction. | Optimization of potency and potential for pro-drug strategies. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

To gain a deeper understanding of the biological effects of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol and its future analogues, an integrated multi-omics approach will be indispensable. This would involve a combination of genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the compound's mechanism of action. For instance, if initial screenings suggest an anti-inflammatory effect, transcriptomics (e.g., RNA-seq) could identify changes in gene expression in relevant cell types, while proteomics could reveal alterations in protein levels and signaling pathways.

This approach would move beyond a single target-based view and provide a systems-level understanding of the compound's effects. The integration of these large datasets requires sophisticated bioinformatics tools to identify key pathways and molecular networks modulated by the compound. This comprehensive mechanistic elucidation is crucial for identifying potential biomarkers for efficacy and for predicting potential off-target effects.

Translational Research Prospects and Preclinical Development Considerations

Promising lead compounds emerging from the analogue development and mechanistic studies would need to undergo rigorous preclinical evaluation to assess their potential for clinical translation. This phase of research focuses on evaluating the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and its safety profile in animal models.

A critical aspect of translational research is the development of robust and scalable synthetic routes for the lead compound. As seen in the synthesis of other complex molecules, such as intermediates for Etoricoxib and Nilotinib, process optimization is key for ensuring the economic viability and consistency of drug manufacturing. google.comgoogle.com Furthermore, for compounds intended for CNS applications, the ability to cross the blood-brain barrier is a critical parameter that must be assessed early in the preclinical development phase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.